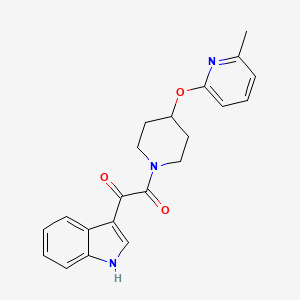

![molecular formula C19H19Cl2FN4O B2534715 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine CAS No. 1229236-85-4](/img/structure/B2534715.png)

4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine

Overview

Description

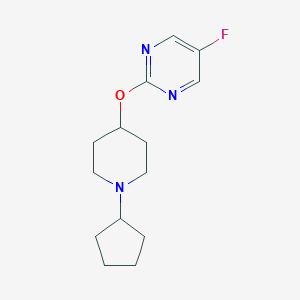

4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine (CAS# 1229236-85-4) is a research chemical with a molecular weight of 409.28 g/mol and the empirical formula C19H19Cl2FN4O . It is a morpholine derivative containing a complex heterocyclic structure.

Synthesis Analysis

- Introduction of the Chloro and Fluoro Substituents : The chloro and fluoro substituents are introduced using appropriate chlorination and fluorination reactions. For example, 4-chloro-3-fluorobenzyl alcohol can serve as a precursor for these substituents .

Molecular Structure Analysis

The molecular structure of 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine consists of a fused imidazo[1,2-b]pyridazin-8-yl ring system, a chloro-substituted benzyl group, and a morpholine ring. The chloro and fluoro substituents enhance its reactivity and pharmacological properties .

Scientific Research Applications

G Protein-Coupled Receptor Modulation

- GPR39 Agonists: Sato et al. (2016) identified kinase inhibitors, including a compound structurally similar to the one , as novel GPR39 agonists. Their study revealed an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39, which could expand potential kinase off-targets to include understudied G protein-coupled receptors (Sato, Huang, Kroeze, & Roth, 2016).

Antimicrobial and Antioxidant Activities

- Benzimidazole Derivatives: Menteşe et al. (2015) synthesized a series of benzimidazole derivatives containing morpholine rings, which demonstrated α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest potential applications in managing diabetes and bacterial infections (Menteşe, Ülker, & Kahveci, 2015).

Antifungal Properties

- Benzimidazolylcyanoketone Oxime Ethers: Qu et al. (2015) investigated a series of benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety, which displayed higher antifungal activity compared to carbendazim. This suggests potential applications in agricultural and pharmaceutical antifungal products (Qu, Li, Xing, & Jiang, 2015).

Gastrokinetic Agents

- Gastrokinetic Activity: Kato et al. (1992) synthesized compounds structurally related to 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine that showed potent in vivo gastric emptying activity. These compounds could be valuable for developing new gastrokinetic agents (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Imaging Agents in Parkinson's Disease

- PET Imaging Agent: Wang et al. (2017) synthesized a compound for potential use as a PET imaging agent for Parkinson's disease, demonstrating the versatility of morpholine derivatives in diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).

properties

IUPAC Name |

4-[[6-chloro-3-[(4-chloro-2-fluorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2FN4O/c1-12-17(8-13-2-3-15(20)10-16(13)22)26-19(23-12)14(9-18(21)24-26)11-25-4-6-27-7-5-25/h2-3,9-10H,4-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINYAGKLTKBNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C(=CC(=N2)Cl)CN3CCOCC3)CC4=C(C=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

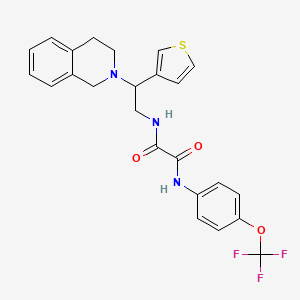

![methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2534632.png)

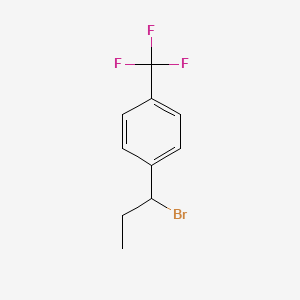

![1-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2534639.png)

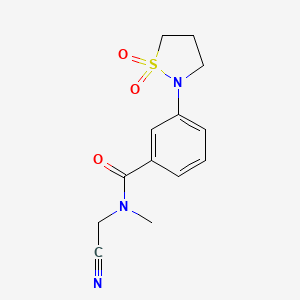

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534641.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2534645.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2534647.png)